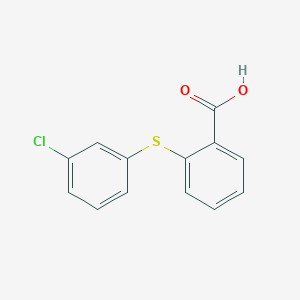

2-(3-Chlorophenylthio)benzoic acid

Description

2-(3-Chlorophenylthio)benzoic acid is a substituted benzoic acid derivative characterized by a sulfur atom (thioether linkage) at the 2-position of the benzoic acid core and a chlorine substituent at the 3-position of the phenyl ring. Its molecular formula is C₁₃H₉ClO₂S, with a molecular weight of 264.72 g/mol.

Properties

CAS No. |

13420-58-1 |

|---|---|

Molecular Formula |

C13H9ClO2S |

Molecular Weight |

264.73 g/mol |

IUPAC Name |

2-(3-chlorophenyl)sulfanylbenzoic acid |

InChI |

InChI=1S/C13H9ClO2S/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16) |

InChI Key |

JEJVFFQDODZHIV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)SC2=CC(=CC=C2)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SC2=CC(=CC=C2)Cl |

Other CAS No. |

13420-58-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The thioether group in 2-(3-Chlorophenylthio)benzoic acid increases lipophilicity compared to oxygen-linked analogs like 2-(2-Chlorophenoxy)benzoic acid. This may enhance membrane permeability but reduce aqueous solubility.

- Synthesis: While 2-(2-Chlorophenoxy)benzoic acid is synthesized via nucleophilic substitution (O-linkage), the thioether analog likely requires a similar approach with a thiol nucleophile. In contrast, 3-chloro-4-fluoro-2-hydroxybenzoic acid achieves high synthesis yields (91%) via fluorinated intermediates, highlighting the impact of halogen positioning on reaction efficiency .

2-(2-Chlorophenoxy)benzoic Acid ():

- Conformational Analysis: This compound was superimposed with estazolam (a benzodiazepine agonist), revealing alignment of aromatic rings and proton-accepting groups (e.g., oxadiazole nitrogen).

- The thioether linkage could introduce alternative binding interactions (e.g., sulfur’s polarizability) or metabolic pathways (e.g., oxidation to sulfoxide).

3-Chloro-4-fluoro-2-hydroxybenzoic Acid ():

- This may make it more suitable for targeting polar enzyme active sites.

Physicochemical and Pharmacokinetic Properties

| Property | This compound | 2-(2-Chlorophenoxy)benzoic Acid | 3-Chloro-4-fluoro-2-hydroxybenzoic Acid |

|---|---|---|---|

| Lipophilicity (LogP) | Higher (estimated ~3.5) | Moderate (~2.8) | Low (~1.9 due to -OH and -F) |

| Solubility | Poor in water | Moderate | High (polar substituents) |

| Metabolic Stability | Potential sulfoxidation | Ester hydrolysis | Glucuronidation likely |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.